molecular formula C19H22N4O2 B2540812 N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide CAS No. 1208870-41-0

N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide

Cat. No.: B2540812
CAS No.: 1208870-41-0
M. Wt: 338.411
InChI Key: KGVWIOKZSQWCJD-UHFFFAOYSA-N
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Description

This compound features a central isoxazole-3-carboxamide core substituted with a phenyl group at the 5-position and a branched ethyl chain at the carboxamide nitrogen. The ethyl chain is further substituted with a dimethylamino group and a 1-methylpyrrole moiety.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-22(2)17(16-10-7-11-23(16)3)13-20-19(24)15-12-18(25-21-15)14-8-5-4-6-9-14/h4-12,17H,13H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVWIOKZSQWCJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Characteristics:

  • Molecular Formula: C15H21N5O3
  • Molecular Weight: 319.36 g/mol
  • CAS Number: 1049401-12-8

The compound consists of a dimethylamino group, a pyrrole moiety, and an isoxazole ring, which contribute to its biological activity. The structural features suggest potential interactions with various biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in neurotransmitter synthesis or degradation, potentially enhancing levels of neurotransmitters like GABA (gamma-aminobutyric acid), which has implications for neurological disorders.
  • Antimicrobial Properties: Similar to other compounds containing sulfonamide functionalities, it may exhibit antibacterial activity by inhibiting bacterial dihydropteroate synthase (DHPS), crucial for folate synthesis in bacteria.

Antimicrobial Activity

Studies have indicated that derivatives of isoxazole compounds often exhibit significant antimicrobial properties. For instance, the compound's structure suggests it could function similarly to known antibacterial agents by disrupting bacterial growth through folate pathway inhibition.

Neuropharmacological Effects

Research into related compounds has shown that modifications in the structure can enhance their ability to cross the blood-brain barrier, which is essential for treating central nervous system disorders. Compounds with similar structures have demonstrated efficacy in models of anxiety and depression, indicating potential therapeutic applications for this compound.

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activities of isoxazole derivatives:

StudyFindings
Umesha et al. (2009)Found related compounds exhibited good antimicrobial and antioxidant activity through DPPH radical scavenging assays .
Krogsgaard-Larsen et al. (2015)Highlighted the role of GABA receptor modulation in neurological applications, suggesting potential uses for similar compounds .
Acar et al. (2017)Discussed structure-activity relationships that could inform the design of new derivatives with enhanced biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The compound shares structural motifs with analogs from the provided evidence, particularly in the use of dimethylamino groups and carboxamide linkers. However, differences in heterocyclic cores and substituents lead to distinct properties:

Compound Name Molecular Formula Molecular Weight Key Structural Features
N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide (Target) C19H25N4O2* 341.43* Isoxazole core, phenyl, dimethylaminoethyl, 1-methylpyrrole substituent
SzR-105 (N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride) C15H20ClN3O2 309.79 Quinoline core, hydroxy group, dimethylaminopropyl chain, hydrochloride salt
N-(2-(pyrrolidin-1-yl)ethyl)-4-hydroxyquinoline-2-carboxamide hydrochloride C16H20ClN3O2 321.80 Quinoline core, hydroxy group, pyrrolidinylethyl chain, hydrochloride salt
N-(2-(dimethylamino)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide C19H26N4O3 358.43 Quinoline core, morpholinomethyl, hydroxy group, dimethylaminoethyl chain

*Calculated hypothetically based on structural analysis.

Key Observations:
  • Heterocyclic Core: The target compound’s isoxazole-pyrrole system contrasts with the quinoline derivatives in . Isoxazole’s smaller, oxygen-containing ring may enhance solubility compared to quinoline’s fused aromatic system .
  • Molecular Weight: The target compound (hypothetical MW 341.43) is intermediate between SzR-105 (309.79) and the morpholinomethyl derivative (358.43), suggesting moderate lipophilicity .

Functional Group Analysis

  • In the target compound, its proximity to the pyrrole moiety may alter electron distribution compared to SzR-105’s linear chain .
  • Carboxamide Linker : Present in all analogs, this group facilitates hydrogen bonding with biological targets. The target compound’s ethyl chain branching may sterically hinder interactions compared to SzR-105’s straight-chain design .

Pharmacological Implications (Hypothetical)

For example:

  • SzR-105: As a hydroxyquinoline derivative, it may interact with metal ions or enzymes like kinases or phosphatases .
  • Target Compound : The isoxazole-pyrrole system could target neurotransmitter receptors (e.g., GABA or glutamate receptors) due to similarities to bioactive pyrrole-containing molecules.

Q & A

Q. Basic

  • Personal protective equipment (PPE) : Use nitrile gloves and fume hoods due to potential neurotoxic dimethylamino groups .
  • Spill management : Neutralize acidic/basic residues with bicarbonate or citric acid before disposal .
  • First aid : Immediate eye irrigation (15 min) and medical consultation for inhalation exposure .

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